Gallic acid, zinc salt, basic
Description
Contextualization within Metal-Phenolic Coordination Compounds
Gallic acid, zinc salt, basic is a specific example of a metal-phenolic network (MPN). MPNs are a class of supramolecular complexes formed through the self-assembly of metal ions and natural phenolic ligands, such as gallic acid. mdpi.com These networks are recognized for their stable structures, which are achieved while preserving the active sites of the phenolic ligands. mdpi.com
The formation of MPNs involves coordination bonds between the hydroxyl groups of the phenolic compounds, which act as electron donors, and the metal ions, which have vacant electron orbitals and act as electron acceptors. rsc.org This interaction allows for the creation of diverse structures, including thin films and nanoparticles, with universal adhesive properties on various substrates. mdpi.comrsc.org The field has seen significant growth, moving from fundamental coordination chemistry to the development of advanced materials for environmental and biomedical applications. mdpi.com While tannic acid was a foundational phenolic compound in early MPN research, gallic acid has become prominent due to the exceptional stability and biological activity of its metal complexes. mdpi.com
Significance of Gallic Acid as a Polyhydroxybenzoic Acid Ligand in Coordination Chemistry
Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring polyhydroxybenzoic acid, a type of phenolic acid. mdpi.comwikipedia.org Its structure is fundamental to its role as a potent ligand in coordination chemistry. mdpi.com The molecule features a galloyl group, which contains a carboxylic group and three hydroxyl (-OH) groups attached to an aromatic ring. mdpi.com
These functional groups make gallic acid a strong organic linker capable of chelating, or binding to, metal ions. mdpi.comnih.gov The stability of the resulting metal complex is influenced by factors such as the specific metal ion and, crucially, the pH of the environment. mdpi.commdpi.com The ionization behavior of the ligand's functional groups is strongly modulated by pH, which in turn governs the formation and stoichiometry of the chelate complexes. mdpi.commdpi.comnih.gov For instance, studies with Fe(II) ions have shown that a twice-deprotonated gallic acid species forms a coordination compound in a 1:1 molar ratio. mdpi.comresearchgate.net Gallic acid's ability to form stable five-membered rings with divalent metal ions, involving two phenolic oxygen atoms, is a key aspect of its coordination behavior. mdpi.com
Research Scope and Objectives for this compound Systems
Research into gallic acid-zinc systems is multifaceted, primarily focusing on the synthesis of novel complexes and the evaluation of their enhanced properties. researchgate.netrevmedchir.ronih.gov A primary objective is to create new zinc(II)-gallic acid complexes with improved bioactivity, such as superior antioxidant and antidiabetic properties, compared to the parent gallic acid molecule. researchgate.netnih.govresearchgate.net
The synthesis of these complexes can be achieved through various methods, including facile one-pot techniques that can produce specific structures like "nanoflowers". nih.gov Characterization of these new compounds involves a range of analytical techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR), to determine the coordination structure. researchgate.netnih.gov Studies have shown that complexation with zinc can occur through a Zn(O4) coordination, involving two gallic acid moieties. researchgate.netnih.gov This structural arrangement is believed to be responsible for the observed enhancement in the functional properties of the complex. researchgate.netnih.gov Research also explores the potential of these complexes in various applications, including their use as antimicrobial agents and in the development of materials for targeted drug delivery. ontosight.ainih.gov
Data Tables
The following tables provide a summary of the chemical properties of the core components and an overview of research findings on gallic acid-zinc complexes.
Table 1: Properties of Gallic Acid
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,4,5-Trihydroxybenzoic acid | wikipedia.org |
| Molecular Formula | C₇H₆O₅ | nih.gov |
| Molar Mass | 170.12 g/mol | nih.gov |
| Appearance | White, yellowish-white, or pale fawn-colored crystalline solid | wikipedia.orgchemeurope.com |
| Melting Point | Decomposes at 235-240 °C | nih.gov |
| Solubility | Sparingly soluble in water | nih.govresearchgate.net |
Table 2: Summary of Research Findings on Gallic Acid-Zinc Complexes
| Research Focus | Key Findings | Source |
|---|---|---|
| Synthesis and Characterization | Novel Zn(II)-gallic acid complexes can be synthesized and characterized using methods like FT-IR and NMR. Analysis suggests a Zn(O4) coordination with two gallic acid moieties per complex. | researchgate.netnih.gov |
| Antioxidant Activity | Complexation of gallic acid with Zn(II) has been shown to increase its radical scavenging properties by several folds. | researchgate.netnih.gov |
| Antimicrobial Properties | Zinc gallate is used as an antimicrobial agent against bacteria, viruses, and fungi. Zn²⁺-gallic acid nanoflowers (ZGNFs) show high bactericidal effects, particularly against Gram-positive bacteria. | ontosight.ainih.gov |
| Structural Formation | ZGNFs can be synthesized via a facile one-pot method. These structures are stable in aqueous solutions but can be decomposed in acidic environments. | nih.gov |
| Mechanism of Action | The enhanced antimicrobial activity of ZGNFs is attributed to the in-situ release of Zn²⁺ on the bacterial surface and the specific adhesion to Gram-positive bacteria. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;4-carboxy-2,6-dihydroxyphenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6O5.Zn/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSNLJBWLIWZID-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O10Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30230055 | |
| Record name | Gallic acid, zinc salt, basic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8006-22-2 | |
| Record name | Gallic acid, zinc salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallic acid, zinc salt, basic | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30230055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallic acid, zinc salt, basic | |
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Synthetic Methodologies for Gallic Acid, Zinc Salt, Basic Complexes
Direct Synthesis Approaches
Direct synthesis methods involve the straightforward reaction of zinc precursors with gallic acid under specific conditions to yield the desired basic zinc salt. These techniques are often characterized by their relative simplicity and scalability.
Precipitation and Solvothermal Methods
Precipitation is a widely employed technique for the synthesis of inorganic salts and coordination complexes. In the context of basic zinc gallate, this method typically involves the reaction of a soluble zinc salt, such as zinc nitrate (B79036) or zinc acetate (B1210297), with an alkaline solution of gallic acid. The "basic" nature of the salt arises from the controlled hydrolysis of the zinc ions in the presence of a base, leading to the incorporation of hydroxide (B78521) ions into the final structure, often forming layered hydroxide-gallate structures.
The pH of the reaction medium is a critical parameter that influences the composition, morphology, and crystallinity of the precipitated product. mdpi.com For instance, adjusting the pH can control the formation of different zinc-gallium layered double hydroxides (LDHs), and similar principles can be applied to zinc-gallic acid systems. mdpi.com
Solvothermal synthesis , a variation of the hydrothermal method where the solvent is not water, offers enhanced control over the product's characteristics. By conducting the reaction in a sealed vessel at elevated temperatures and pressures, it is possible to influence the nucleation and growth kinetics of the crystals. chalcogen.ro This can lead to the formation of well-defined nanostructures with high crystallinity. The choice of solvent can also play a crucial role in determining the final morphology of the product. chalcogen.ro
A typical solvothermal process for a related zinc compound involves dissolving a zinc precursor in a suitable solvent, such as ethylene (B1197577) glycol, followed by the addition of the precipitating agent and heating in an autoclave. chalcogen.ro This method can be adapted for the synthesis of basic zinc gallate by using gallic acid as the ligand and adjusting the reaction conditions to favor the formation of the basic salt.
Table 1: Comparison of Precipitation and Solvothermal Methods
| Parameter | Precipitation Method | Solvothermal Method |
|---|---|---|
| Temperature | Typically at or near room temperature | Elevated temperatures (e.g., 100-250 °C) |
| Pressure | Atmospheric pressure | Autogenous pressure (above atmospheric) |
| Control over Morphology | Limited | High |
| Crystallinity of Product | Often amorphous or poorly crystalline | Typically high |
| Reaction Time | Relatively short | Can be longer, from hours to days |
Molten Salt Synthesis Techniques
Molten salt synthesis (MSS) provides a high-temperature route to produce complex oxide and salt structures that are often inaccessible through solution-based methods. core.ac.uk In this technique, a eutectic mixture of salts with a low melting point is used as a flux or solvent for the reaction between the precursors. core.ac.uk The molten salt medium facilitates the dissolution and diffusion of reactants, promoting the formation of the desired product at temperatures lower than those required for solid-state reactions. core.ac.uk
While direct molten salt synthesis of basic zinc gallate is not extensively documented, the principles can be extrapolated from the synthesis of related zinc-based compounds like zinc gallogermanate and zinc stannate. core.ac.ukgaomingyuan.comresearchgate.net The process generally involves mixing the zinc precursor (e.g., zinc oxide) and gallic acid with a suitable salt mixture (e.g., NaCl-KCl) and heating the mixture above the melting point of the salt. core.ac.uk The product is then isolated by cooling the melt and washing away the salt flux with a suitable solvent, typically water.
The choice of molten salt, reaction temperature, and holding time are critical parameters that can be tuned to control the phase purity, particle size, and morphology of the final product. core.ac.uk For instance, the use of citric acid in combination with the molten salt has been shown to influence the morphology and dispersibility of the resulting particles in the synthesis of zinc gallogermanate. gaomingyuan.comresearchgate.net
Green and Sustainable Synthesis Pathways
In recent years, there has been a growing emphasis on the development of environmentally benign and sustainable methods for the synthesis of nanomaterials and coordination complexes. These green approaches often utilize natural resources and avoid the use of harsh chemicals and energy-intensive processes.
Plant Extract-Mediated Approaches for Gallic Acid-Zinc Nanoparticles
A promising green synthesis route involves the use of plant extracts as reducing and capping agents for the formation of nanoparticles. youtube.com Plant extracts are rich in phytochemicals, including polyphenols like gallic acid, flavonoids, and terpenoids, which can effectively reduce metal ions and stabilize the resulting nanoparticles, preventing their agglomeration. youtube.com
The synthesis of basic zinc gallate nanoparticles using this method would involve the reaction of a zinc precursor with a plant extract known to have a high concentration of gallic acid. The phytochemicals in the extract would not only act as the source of the gallate ligand but also facilitate the formation of a basic salt by creating a mildly alkaline environment and providing capping functionalities. nih.gov The process is typically carried out in an aqueous medium at or near room temperature, making it an energy-efficient and environmentally friendly alternative to conventional methods. youtube.com The specific plant extract, its concentration, the reaction temperature, and pH all play a role in determining the size, shape, and stability of the synthesized nanoparticles. youtube.com
Bioreduction and Biosynthesis Considerations for Gallic Acid-Zinc Systems
Bioreduction and biosynthesis leverage the metabolic activities of microorganisms, such as bacteria, fungi, and yeast, to synthesize inorganic materials. nih.govnih.gov These biological systems can provide the necessary enzymes and reducing agents to facilitate the formation of complex structures under mild conditions. nih.gov
The biosynthesis of zinc gallate phosphors has been demonstrated using microbial activity, which provides the reducing environment and controls the pH to precipitate the nanomaterials. osti.gov This suggests the feasibility of employing similar strategies for the synthesis of basic zinc gallate. In such a process, microorganisms would be cultured in a medium containing a zinc salt and a source of gallic acid. The metabolic byproducts and enzymatic activities of the microbes would then drive the formation of the desired complex. nih.govosti.gov
This approach offers several advantages, including the potential for large-scale production and the formation of unique nanostructures that are difficult to achieve through conventional chemical methods. nih.gov The selection of the microbial strain is crucial, as different organisms possess varying metabolic capabilities and will therefore influence the characteristics of the synthesized material. nih.gov
Coordination-Driven Self-Assembly for Metal-Phenolic Architectures
Coordination-driven self-assembly is a powerful bottom-up approach for the construction of well-defined supramolecular structures. This strategy relies on the spontaneous organization of metal ions and organic ligands into stable, ordered architectures through the formation of coordination bonds.
Metal-phenolic networks (MPNs) are a class of materials formed through the self-assembly of metal ions and phenolic compounds, such as gallic acid. revmedchir.ro The hydroxyl groups on the gallic acid molecule act as coordination sites for metal ions like zinc, leading to the formation of a cross-linked network. revmedchir.ro The resulting structures can take various forms, including thin films, capsules, and nanoparticles. nih.gov
The synthesis of basic zinc gallate via this method would involve the controlled mixing of a zinc salt and gallic acid in a suitable solvent. By carefully controlling the stoichiometry of the reactants, the pH of the solution, and the reaction time, it is possible to direct the self-assembly process to yield specific architectures. The "basic" nature of the resulting complex can be introduced by performing the self-assembly in a slightly alkaline medium, which would promote the incorporation of hydroxide ions into the network structure. This method offers a high degree of control over the final material's properties and allows for the creation of functional materials with tailored characteristics. nih.gov
Table 2: Summary of Synthetic Methodologies for Basic Zinc Gallate Complexes
| Methodology | Key Principles | Typical Precursors | Controlling Factors |
|---|---|---|---|
| Precipitation | Reaction in solution leading to an insoluble product. | Zinc nitrate, Zinc acetate, Gallic acid, Base (e.g., NaOH, KOH) | pH, Temperature, Reactant concentration, Aging time |
| Solvothermal | Reaction in a sealed vessel at elevated temperature and pressure. | Zinc precursor, Gallic acid, Organic solvent (e.g., ethylene glycol) | Solvent type, Temperature, Pressure, Reaction time |
| Molten Salt Synthesis | Reaction in a molten salt flux at high temperature. | Zinc oxide, Gallic acid, Eutectic salt mixture (e.g., NaCl-KCl) | Salt composition, Temperature, Holding time |
| Plant Extract-Mediated | Use of phytochemicals as reducing and capping agents. | Zinc precursor, Plant extract rich in gallic acid | Plant extract type and concentration, pH, Temperature |
| Bioreduction/Biosynthesis | Utilization of microbial metabolic processes. | Zinc salt, Gallic acid source, Microbial culture | Microorganism strain, Culture conditions (pH, temperature, nutrients) |
| Coordination-Driven Self-Assembly | Spontaneous organization of metal ions and ligands. | Zinc salt, Gallic acid | Stoichiometry, pH, Solvent, Temperature |
Formation of Gallic Acid-Zinc Metal-Organic Frameworks (MOFs)
Gallic acid has emerged as a cost-effective and environmentally friendly alternative to the expensive organic linkers traditionally used in MOF synthesis. Its natural abundance and low toxicity make it an attractive building block for these hybrid materials. Gallate-based MOFs, often designated as M-gallate, are prepared through the reaction of a metal salt with gallic acid. For divalent cations like zinc (Zn²⁺), the resulting chemical formula is typically M(C₇O₅H₄)·2H₂O.
The synthesis of zinc-gallic acid MOFs often occurs under gentle conditions, such as at room temperature and in aqueous mediums. For instance, a zinc-organic framework (Zn@MOF) can be synthesized to gradually release gallic acid and zinc ions. The process involves the coordination self-assembly of gallic acid, which acts as a strong organic linker due to its galloyl group containing a carboxylic group and three hydroxyl groups, with zinc ions.
One specific method involves reacting a basic zinc salt with a cycloazocarbyl oxalate (B1200264) in a solvent like ethanol, methanol (B129727), or a mixture with water at ambient temperature and pressure. Another approach uses zinc acetate dihydrate and gallic acid monohydrate, which are dissolved in a solvent such as methanol and stirred at a specific temperature (e.g., 50 °C) for an extended period (e.g., 48 hours) to form the desired zinc gallate structures. The resulting crystalline material exhibits distinct diffraction peaks corresponding to the ZnG planes. While many MOFs are synthesized using solvothermal methods, the use of gallic acid can allow for more environmentally friendly processes without the need for organic solvents.
| Parameter | Value/Condition | Source |
| Reactants | Zinc acetate dihydrate, Gallic acid monohydrate | |
| Solvent | Distilled methanol | |
| Temperature | 50 °C |
Structural Elucidation and Spectroscopic Characterization of Gallic Acid, Zinc Salt, Basic
Coordination Chemistry and Bonding Analysis
The interaction between gallic acid and zinc ions results in the formation of a coordination complex with distinct chemical properties. ontosight.ai The following sections explore the specifics of this interaction.
Ligand Binding Sites and Coordination Modes (e.g., Carboxylate Oxygen, Hydroxyl Groups)
Gallic acid (3,4,5-trihydroxybenzoic acid) is a versatile ligand, offering multiple potential binding sites for metal ions. nih.gov Its structure includes a carboxylic acid group (-COOH) and three hydroxyl groups (-OH) attached to an aromatic ring. nih.govnih.gov The coordination of zinc with gallic acid can occur through these functional groups.
The primary binding sites for zinc are the oxygen atoms of the carboxylate group and the hydroxyl groups. researchgate.netnih.gov Infrared (IR) spectroscopy studies have shown that shifts in the absorption bands corresponding to the C=O and O-H stretching vibrations upon complexation with zinc indicate the involvement of both the carboxylate and hydroxyl groups in the coordination. researchgate.net Specifically, the two adjacent hydroxyl groups are often engaged in forming the complex. damanhour.edu.eg The deprotonation of the carboxylic acid and hydroxyl groups facilitates the formation of strong coordinate bonds with the zinc ion.
The galloyl group, which comprises the carboxylic and three hydroxyl groups, acts as a potent organic linker, enabling gallic acid to chelate metal ions through a self-assembly process. nih.gov This chelation is fundamental to the formation and stability of the gallic acid-zinc complex.
Stoichiometric Ratios in Gallic Acid-Zinc Complexation (e.g., 1:1, 1:2, 3:1 Metal-Ligand Ratios)
The stoichiometric ratio of the gallic acid-zinc complex can vary depending on the reaction conditions, particularly the pH of the solution. nih.gov Studies have identified different metal-to-ligand ratios, including 1:1, 1:2, and in some cases with other metals, 1:3. nih.govrecentscientific.com
For instance, research using the mole ratio method has indicated the formation of a 1:2 metal-to-ligand ratio for complexes of gallic acid with several divalent metal ions, suggesting a general formula of [M(L)₂], where M is the metal ion and L is the gallic acid ligand. recentscientific.com Another study focusing on a novel Zn(II)-gallic acid complex found that the complex acquired two moieties of gallic acid, also pointing to a 1:2 stoichiometry. nih.gov However, other studies have reported 1:1 complexes, especially in kinetic studies of complexation with other divalent metals like Fe(II). researchgate.net The formation of different stoichiometric complexes is often pH-dependent. nih.gov
Table 1: Reported Stoichiometric Ratios of Gallic Acid-Metal Complexes
| Metal Ion | Stoichiometric Ratio (Metal:Ligand) | Reference |
| Zn(II) | 1:2 | recentscientific.comnih.gov |
| Fe(II) | 1:1 | researchgate.net |
| Fe(III) | 1:1, 1:2, 1:3 | nih.gov |
| As, Cd, Hg, Pb | 1:2 | recentscientific.com |
Geometric Structures and Coordination Geometries (e.g., Octahedral, Tetrahedral, Square Planar)
The coordination geometry of the zinc ion in the gallic acid complex is influenced by the number of coordinating ligands and the nature of the bonding. Zinc(II) ions, having a d¹⁰ electronic configuration, tend to form symmetrical coordination geometries. wikipedia.org
Common geometries for zinc complexes include tetrahedral and octahedral. wikipedia.org In many of its complexes, such as with enzymes, zinc is tetrahedrally coordinated. wikipedia.orgnih.gov However, six-coordinate octahedral complexes are also prevalent, particularly in aqueous solutions where water molecules can act as ligands. wikipedia.org For instance, the [Zn(H₂O)₆]²⁺ complex is octahedral. wikipedia.org
In the context of gallic acid complexes, studies have proposed an octahedral geometry for the Zn(II) complex. researchgate.net Other research on various metal-gallic acid complexes has also identified tetrahedral and square planar geometries, depending on the specific metal and reaction conditions. researchgate.netepa.gov The coordination in a synthesized Zn(II)-gallic acid complex was described as Zn(O₄), indicating a four-coordinate environment, which is consistent with a tetrahedral geometry. nih.gov
Table 2: Common Coordination Geometries of Zinc(II) Complexes
| Coordination Number | Geometry | Example |
| 4 | Tetrahedral | [ZnCl₄]²⁻, Zinc in carbonic anhydrase wikipedia.org |
| 6 | Octahedral | [Zn(H₂O)₆]²⁺ wikipedia.org |
Protonation and Deprotonation Equilibria of Gallic Acid in Complex Formation
The formation of the gallic acid-zinc complex is highly dependent on the pH of the medium, which governs the protonation and deprotonation of the gallic acid molecule. nih.gov Gallic acid has multiple ionizable protons from its carboxylic acid and hydroxyl groups. mdpi.com The pKa values for the sequential deprotonation of these groups determine which species of gallic acid is prevalent at a given pH. mdpi.com
The deprotonation sequence generally starts with the carboxylic acid proton, followed by the protons of the hydroxyl groups. mdpi.com Complex formation with metal ions like zinc is favored at pH values where the gallic acid is at least partially deprotonated, as the anionic form of the ligand forms stronger bonds with the cationic metal center. mdpi.com Studies have shown that the complexation is pH-dependent, with different complex species and stoichiometries forming as the pH changes. nih.govmdpi.com For example, the interaction between gallic acid and Fe(II) ions was found to be most significant at a pH of around 5.5, where a specific deprotonated species of gallic acid is the reactive form. mdpi.com
Application of Crystal Field Theory and Ligand Field Theory to Gallic Acid-Zinc Interactions
Crystal Field Theory (CFT) and Ligand Field Theory (LFT) are theoretical models used to describe the electronic structure and bonding in transition metal complexes. youtube.comyoutube.com While zinc(II) is a d¹⁰ metal and therefore does not exhibit d-d electronic transitions that give rise to color, these theories can still provide insights into the stability and geometry of its complexes. wikipedia.org
CFT explains the stability of metal-ligand complexes based on the electrostatic interaction between the metal ion and the ligands. nih.gov The stability of first-row transition metal complexes, including zinc, can be predicted by the Irving-Williams series. nih.govresearchgate.net This series generally shows that the stability of the complexes increases across the period from Mn(II) to Cu(II) and then decreases for Zn(II). researchgate.net
Advanced Spectroscopic Characterization Techniques
A variety of advanced spectroscopic techniques are employed to elucidate the structure and properties of the gallic acid-zinc complex. These methods provide detailed information about the bonding, composition, and geometry of the complex.
Spectroscopic methods such as Fourier-transform infrared (FT-IR) and ¹H NMR spectroscopy are used to confirm the formation of the complex and identify the coordinating atoms. nih.gov UV-Vis spectrophotometry is utilized to study the complexation reaction and determine the stoichiometry. recentscientific.comni.ac.rs Electron Spin Resonance (ESR) spectroscopy can be used to study complexes with unpaired electrons, though it is not directly applicable to the diamagnetic Zn(II) complex, it has been used to study the interaction of gallic acid with other paramagnetic metal ions. researchgate.netni.ac.rs
Table 3: Spectroscopic Techniques for Characterizing Gallic Acid-Zinc Complexes
| Technique | Information Obtained |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies functional groups involved in coordination by observing shifts in vibrational frequencies. researchgate.netnih.gov |
| ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Provides information about the chemical environment of protons, confirming complex formation. nih.gov |
| UV-Visible (UV-Vis) Spectrophotometry | Used to determine the stoichiometry of the complex and study its formation kinetics. recentscientific.comni.ac.rs |
| Attenuated Total Reflectance (ATR)-FTIR Spectroscopy | A variant of FTIR used for surface analysis of the complex. mdpi.com |
| Electron Spin Resonance (ESR) Spectroscopy | Detects unpaired electrons, useful for studying paramagnetic metal complexes of gallic acid. researchgate.netni.ac.rs |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a critical technique for identifying the functional groups within the basic zinc gallate complex and confirming the coordination of the gallic acid ligand to the zinc metal center. The FT-IR spectrum of a Zn(II)-gallic acid complex shows that coordination occurs through a Zn(O₄) arrangement. nih.gov The interaction between gallic acid and zinc oxide surfaces has also been studied, confirming the presence of the organic acid and its interaction with the metal. nih.gov
The spectrum of gallic acid is characterized by several key absorption bands. These include broad peaks for the hydroxyl (-OH) groups, a sharp peak for the carbonyl (C=O) group of the carboxylic acid, and several peaks corresponding to aromatic C=C stretching and C-O stretching. Upon complexation with zinc, significant shifts in these bands are observed. The changes in the positions and intensities of the carboxylate and hydroxyl peaks are indicative of their involvement in bonding with the zinc ion. For instance, studies on gallic acid-modified nanoparticles confirm the presence of characteristic gallic acid peaks, which are altered upon binding. researchgate.netresearchgate.netrsc.org
Table 1: Characteristic FT-IR Peaks for Gallic Acid and its Zinc Complex
| Functional Group | Wavenumber (cm⁻¹) in Free Gallic Acid | Wavenumber (cm⁻¹) in Zinc Gallate Complex | Assignment |
|---|---|---|---|
| Hydroxyl (O-H) | ~3400-3200 (broad) | Shifted and broadened | Stretching vibration, involved in coordination |
| Carboxylate (C=O) | ~1700 | Shifted to lower frequency (~1600) | Asymmetric stretching, indicates coordination |
| Aromatic (C=C) | ~1610, 1530, 1450 | Minor shifts | Ring stretching |
| C-O Stretch | ~1240 | Shifted | Stretching of phenolic and carboxylic C-O |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of the gallic acid-zinc complex. Related materials, such as the ternary spinel zinc gallate (ZnGa₂O₄), have been studied extensively and offer a reference for the electronic transitions. Zinc gallate is a wide-band-gap semiconductor, with a reported optical band gap of approximately 4.4–4.7 eV. nih.govacs.org Theoretical calculations have predicted a direct band gap of 2.79 eV for ZnGa₂O₄. scispace.commtu.edu
The UV-Vis spectrum of zinc-containing nanoparticles, such as those synthesized using plant extracts rich in gallic acid-like compounds, shows strong surface plasmon resonance peaks. For example, ZnO nanoparticles have demonstrated a characteristic absorption peak around 360 nm. rsc.org The absorption properties are primarily due to electronic transitions involving the gallate ligand, specifically the π → π* and n → π* transitions of the aromatic ring and its substituents, which are modified by coordination to the zinc ion.
Table 2: UV-Vis Absorption Data for Related Zinc Gallate Systems
| System | Absorption Maximum (λₘₐₓ) | Band Gap (eV) | Reference |
|---|---|---|---|
| Zinc Gallate (ZnGa₂O₄) | ~260-280 nm (inferred from band gap) | 4.4 - 4.7 | nih.gov, acs.org |
| Zinc Gallate (ZnGa₂O₄, theoretical) | Not specified | 2.79 | scispace.com, mtu.edu |
Electron Spin Resonance (ESR) Spectroscopy for Metal Ion Environment
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. researchgate.netnih.gov In the context of basic zinc gallate, the central zinc(II) ion has a d¹⁰ electronic configuration, meaning all its d-orbitals are filled and it has no unpaired electrons. researchgate.net Consequently, the Zn(II) ion is diamagnetic and ESR-silent.
Therefore, ESR spectroscopy cannot be used to directly probe the Zn(II) metal ion environment. However, it would be a powerful tool for detecting and characterizing any paramagnetic species that might form within the complex, such as organic free radicals on the gallic acid ligand. nih.gov Such radicals could potentially be generated during synthesis, upon exposure to UV radiation, or through redox reactions. For example, ESR has been used to study quinone anion radicals in zinc-substituted biological reaction centers. nih.gov In the absence of such paramagnetic species, a basic zinc gallate sample would not produce an ESR signal.
Mass Spectrometry (MS) for Molecular and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the compound. While data for the entire basic zinc gallate complex is scarce, the fragmentation of the gallic acid ligand is well-documented. In negative ion mode electrospray ionization (ESI-MS), gallic acid typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 169. researchgate.net
The fragmentation of this ion follows a characteristic pattern for phenolic acids, primarily involving the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group to produce a fragment ion at m/z 125. researchgate.net This fragment can undergo a subsequent loss of a water molecule (H₂O, 18 Da), resulting in a fragment at m/z 107. researchgate.net Another observed fragmentation is the loss of a CO group (28 Da) from the m/z 107 fragment to yield a fragment at m/z 79. researchgate.net The fragmentation of the entire zinc salt would be expected to show initial loss of ligands or counter-ions, followed by the characteristic fragmentation of the gallic acid anion.
Table 3: Mass Spectrometry Fragmentation of Gallic Acid Anion ([M-H]⁻)
| m/z Value | Formula | Loss from Precursor | Reference |
|---|---|---|---|
| 169.01 | C₇H₅O₅⁻ | [M-H]⁻ | researchgate.net |
| 125.02 | C₆H₅O₃⁻ | Loss of CO₂ (44 Da) | researchgate.net |
| 107.01 | C₆H₃O₂⁻ | Loss of H₂O (18 Da) from m/z 125 | researchgate.net |
Fluorescence Spectroscopy for Luminescence Properties of Gallic Acid-Zinc Complexes
Fluorescence spectroscopy reveals the luminescent properties of materials. Studies on related compounds like zinc gallate (ZnGa₂O₄) show that it is a promising luminescent host material. nih.govacs.org Undoped ZnGa₂O₄ exhibits a prominent blue emission, with a maximum peak typically observed around 455-470 nm. nih.govacs.org This luminescence is attributed to self-activation originating from the Ga-O groups within the spinel structure. nih.gov
Upon forming a complex with gallic acid, the intrinsic fluorescence of the ligand can be modified. Gallic acid itself is fluorescent, and its emission properties can change upon chelation with a metal ion. researchgate.net Furthermore, zinc complexes can exhibit highly efficient thermally activated delayed fluorescence (TADF). rsc.org In Cr-doped zinc gallate nanoparticles, a strong emission in the near-infrared region at approximately 696 nm is observed, which arises from the Cr³⁺ dopant ion, demonstrating that the gallate structure can host and facilitate emission from other centers. nih.govacs.org This suggests that a basic zinc gallate complex would likely exhibit fluorescence, with emission wavelengths dependent on the precise coordination environment and structure.
Table 4: Luminescence Properties of Zinc Gallate-Based Materials
| Material | Excitation Wavelength (nm) | Emission Maximum (nm) | Luminescence Origin | Reference |
|---|---|---|---|---|
| ZnGa₂O₄ (undoped) | ~226-254 | ~455-470 | Self-activation (Ga-O group) | nih.gov, acs.org |
| ZnGa₂O₄:Cr³⁺ | Not specified | ~696 | ²E → ⁴A₂ transition of Cr³⁺ | nih.gov, nih.gov |
Thermal and Morphological Characterization
The stability and decomposition behavior of the compound under heat are crucial parameters determined through thermal analysis.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition pathways. netzsch.comnetzsch.com The thermal degradation of basic zinc gallate is expected to occur in multiple stages.
Based on studies of related materials, the initial weight loss, typically below 150°C, corresponds to the evaporation of adsorbed or hydrated water. nih.gov This is followed by the decomposition of any zinc hydroxide (B78521) components that may be present in the "basic" salt, with amorphous Zn(OH)₂ degrading around 150-160°C and crystalline ε-Zn(OH)₂ decomposing near 195°C. nih.gov
The organic gallic acid component degrades at higher temperatures. Pure gallic acid shows significant degradation at temperatures between 105°C and 150°C in aqueous solutions, but is more stable in solid form. osti.gov The decomposition of the gallate ligand within the complex occurs in one or more stages at temperatures above 200°C. nih.gov The process ultimately concludes with the formation of a stable residue, which is typically zinc oxide (ZnO). researchgate.net The final residual mass allows for the quantification of the zinc content in the original complex.
Table 5: Thermal Decomposition Stages of a Gallic Acid-Zinc System
| Temperature Range (°C) | Weight Loss Event | Resulting Product | Reference |
|---|---|---|---|
| < 150 | Removal of adsorbed water | Dehydrated complex | nih.gov |
| ~150 - 200 | Decomposition of zinc hydroxide | Zinc oxide and gallate complex | nih.gov |
| > 200 | Decomposition of gallic acid ligand | Gaseous organic fragments | nih.gov |
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are pivotal thermoanalytical techniques used to investigate the thermal behavior of materials. nih.govwikipedia.org DTA measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. hitachi-hightech.combiomatj.com This allows for the detection of physical and chemical changes, such as phase transitions, dehydration, and decomposition. youtube.comcrimsonpublishers.com Sharp endothermic peaks often indicate changes in crystallinity or fusion, while broad endotherms can signify dehydration reactions. crimsonpublishers.com Exothermic peaks, on the other hand, are typically associated with oxidative chemical reactions. crimsonpublishers.com
DSC, a related technique, quantifies the amount of heat required to increase the temperature of a sample and a reference, which are maintained at nearly the same temperature. wikipedia.org It provides quantitative data on heat flow, enabling the determination of characteristic properties like melting points, glass transition temperatures (Tg), and heats of fusion and crystallization. nih.govwikipedia.orgs4science.at The technique is widely applied across various industries to understand the thermal stability and phase behavior of materials. s4science.atnetzsch.com
In the context of zinc-containing compounds, DTA has been employed to study the thermal decomposition of substances like zinc tetrahydrogen-decaoxodiperiodate hexahydrate. researchgate.net For instance, an endothermic effect observed around 80°C in the DTA diagram of this compound suggests a conversion to a monoperiodate form. researchgate.net DSC has been utilized to analyze the formation and dissolution of precipitates in aluminum alloys containing magnesium and silicon, where it can quantify small endothermic and exothermic effects. netzsch.com
The application of these techniques to basic gallic acid zinc salt would reveal its thermal stability, decomposition pathway, and any phase transitions occurring upon heating. The resulting data, presented as DTA or DSC curves, would show peaks corresponding to endothermic or exothermic events, providing a thermal fingerprint of the compound.
Table 1: Comparison of DTA and DSC Techniques
| Feature | Differential Thermal Analysis (DTA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the temperature difference (ΔT) between a sample and a reference. hitachi-hightech.combiomatj.com | Measures the difference in heat flow required to maintain the sample and reference at the same temperature. wikipedia.org |
| Output | A plot of ΔT versus temperature or time. hitachi-hightech.com | A plot of heat flow versus temperature or time. nih.gov |
| Nature of Data | Primarily qualitative, indicating the temperature at which thermal events occur. biomatj.com | Quantitative, providing data on the enthalpy changes associated with thermal events. s4science.at |
| Applications | Detection of phase transitions, decomposition, and chemical reactions. youtube.comcrimsonpublishers.com | Determination of melting points, glass transitions, heat capacity, and reaction kinetics. nih.govwikipedia.orgs4science.at |
Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to examine the surface morphology and topography of materials at high resolution. youtube.com It operates by scanning a focused beam of electrons across a specimen's surface, which generates various signals that are collected to form an image. youtube.com These signals, primarily secondary and backscattered electrons, provide detailed information about the sample's surface features, such as texture, shape, and the size of constituent particles. youtube.comnih.gov
In the study of nanoparticles, SEM is instrumental in revealing their shape, size distribution, and state of aggregation. nih.govresearchgate.net For example, SEM analysis of zinc oxide nanoparticles (ZnONPs) has shown them to have a nearly spherical shape with a tendency to aggregate. nih.gov The size of these nanoparticles can be estimated from the SEM images, with reported sizes often in the nanometer range. youtube.comnih.gov The technique is versatile and can be applied to a wide range of materials, from synthesized nanoparticles to biological tissues. youtube.comresearchgate.net
Table 2: Information Obtainable from SEM Analysis
| Parameter | Description |
| Surface Topography | Provides a detailed view of the surface features, including roughness, texture, and the presence of pores or cracks. youtube.com |
| Particle Morphology | Reveals the shape and size of individual particles or grains within the sample. nih.govresearchgate.net |
| Compositional Contrast | Backscattered electron imaging can provide information on the distribution of different elements based on atomic number contrast. |
| Nanostructure | Allows for the visualization of nanoscale features and the arrangement of nanoparticles. youtube.com |
Transmission Electron Microscopy (TEM) for Nanoparticle Size and Shape
Transmission Electron Microscopy (TEM) is another high-resolution imaging technique that provides detailed information about the internal structure, size, and shape of nanomaterials. youtube.com Unlike SEM, which probes the surface, TEM works by passing a beam of electrons through an ultrathin specimen. youtube.com The transmitted electrons are then focused to form an image, revealing details at the atomic scale. youtube.comamericanlaboratory.com This makes TEM an indispensable tool for characterizing the size, shape, and crystalline structure of nanoparticles. researchgate.netresearchgate.net
TEM analysis has been widely used to study various nanoparticles, including those of zinc oxide and gold. researchgate.netresearchgate.netrsc.org For instance, TEM images of zinc oxide nanoparticles have confirmed their spherical morphology and provided precise measurements of their diameters, often revealing sizes less than 100 nanometers. researchgate.netresearchgate.net High-resolution TEM (HR-TEM) can even visualize the atomic lattice of crystalline nanoparticles, providing insights into their crystal structure and defects. youtube.comresearchgate.net Selected area electron diffraction (SAED), a technique often coupled with TEM, can further confirm the crystalline nature of the material. researchgate.net
In the context of basic gallic acid zinc salt, TEM analysis would be crucial for determining the precise size and shape of its nanoparticles. It would allow for the visualization of individual particles, providing data for constructing a size distribution histogram. Furthermore, HR-TEM could reveal whether the nanoparticles are crystalline or amorphous and provide information about their internal structure.
Table 3: Key Features of TEM Analysis for Nanoparticles
| Feature | Description |
| High Resolution Imaging | Capable of resolving features down to the atomic level, providing detailed morphological information. youtube.comamericanlaboratory.com |
| Particle Size and Distribution | Allows for accurate measurement of individual nanoparticle sizes, enabling the determination of the average size and size distribution. researchgate.netresearchgate.net |
| Crystallinity and Defects | HR-TEM can reveal the crystal lattice of nanoparticles, identifying their crystal structure and any defects present. youtube.comresearchgate.net |
| Internal Structure | Provides information about the internal composition and structure of the nanoparticles, not just their surface. youtube.com |
X-ray Diffraction (XRD) for Crystalline Nature and Phase Purity
X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure, phase purity, and crystallite size of a material. researchgate.netresearchgate.net The method is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline lattice of a sample, producing a unique diffraction pattern. youtube.com This pattern serves as a fingerprint for the material, allowing for its identification by comparing it to standard diffraction data from databases like the International Centre for Diffraction Data (ICDD). youtube.comnist.gov
XRD is widely employed in materials science to characterize a variety of crystalline materials, including metal-organic frameworks and nanoparticles. researchgate.netresearchgate.net For instance, XRD analysis of zinc gallate nanoparticles has confirmed their cubic spinel structure. researchgate.netresearchgate.net The technique can also be used to assess the phase purity of a sample, as the presence of impurities would result in additional diffraction peaks. researchgate.net Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation. researchgate.net
For basic gallic acid zinc salt, XRD analysis would be essential to determine whether the compound is crystalline or amorphous. If crystalline, the XRD pattern would provide information about its crystal structure and lattice parameters. youtube.com It would also be used to verify the phase purity of the synthesized material, ensuring that no unreacted starting materials or undesired byproducts are present. researchgate.net
Table 4: Information Derived from XRD Analysis
| Parameter | Description |
| Crystalline Structure | Identifies the crystal system (e.g., cubic, tetragonal, etc.) and provides the lattice parameters of the unit cell. researchgate.netresearchgate.netyoutube.com |
| Phase Identification | Matches the experimental diffraction pattern to a database of known materials to identify the crystalline phases present in the sample. youtube.comnist.gov |
| Phase Purity | Assesses the presence of any crystalline impurities or secondary phases in the material. researchgate.net |
| Crystallite Size | The broadening of diffraction peaks can be used to estimate the average size of the crystalline domains within the material. researchgate.net |
Elemental and Compositional Analysis
The determination of the elemental composition of gallic acid-zinc complexes is crucial for confirming their stoichiometry and purity. Various analytical techniques can be employed for this purpose.
Quantitative Elemental Content Determination of Gallic Acid-Zinc Complexes
The quantitative analysis of gallic acid-zinc complexes involves determining the precise amounts of zinc, carbon, hydrogen, and oxygen present in the compound. This information is fundamental for establishing the empirical and molecular formula of the complex.
Several analytical methods are available for the quantitative determination of elements in chemical compounds. High-performance liquid chromatography (HPLC) is a powerful technique for the quantification of organic molecules like gallic acid. unesp.br Spectroscopic methods, such as UV-Vis spectrophotometry, can also be used for quantification, as gallic acid exhibits a characteristic absorption maximum. unesp.br For the determination of the metal content, techniques like atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) are commonly used.
In the study of metal complexes of gallic acid, such as with calcium, electrochemical methods like differential pulse voltammetry and potentiometric titrations have been used to determine the metal-to-ligand ratio and the stability constant of the complex. rsc.org For gallic acid-zinc complexes, a similar approach could be taken.
Furthermore, energy-dispersive X-ray spectroscopy (EDS or EDX), often coupled with scanning electron microscopy, can provide semi-quantitative elemental analysis, confirming the presence of zinc and other expected elements in the sample. researchgate.netresearchgate.net
Table 5: Hypothetical Elemental Composition Data for a Basic Gallic Acid Zinc Salt
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 40.50 | 40.35 |
| Hydrogen (H) | 2.43 | 2.51 |
| Oxygen (O) | 38.52 | 38.65 |
| Zinc (Zn) | 18.55 | 18.49 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data would be required for a specific basic gallic acid zinc salt.
Mechanistic Investigations of Gallic Acid, Zinc Salt, Basic at Cellular and Molecular Levels
Mechanisms of Antimicrobial Action
The antimicrobial properties of basic zinc gallate are multifaceted, involving a combination of physical and chemical interactions with microbial cells. These mechanisms collectively contribute to the inhibition of microbial growth and viability.
Alteration of Microbial Membrane Integrity
The disruption of the microbial cell membrane is a primary mechanism of action for zinc compounds. The zinc component of basic zinc gallate can interact with and damage the bacterial cytoplasmic membrane. nih.govresearchgate.net This interaction can lead to increased membrane permeability and the leakage of essential intracellular components, such as reducing sugars, DNA, and proteins, ultimately compromising cell viability. frontiersin.org Transmission electron microscopy has shown that zinc oxide nanoparticles, a related zinc compound, can cause membrane rupture, leading to the diffusion of cytoplasm out of the bacterial cells. frontiersin.org Studies on various bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, have demonstrated that zinc-based nanoparticles can effectively damage the cell membrane. nih.govresearchgate.netresearchgate.net
Inhibition of Bacterial Metabolic Pathways
Zinc ions released from basic zinc gallate can interfere with essential bacterial metabolic pathways. Zinc is known to be toxic to bacteria at high concentrations. nih.gov This toxicity can stem from the inhibition of key functional enzymes within the bacteria, such as NADH dehydrogenase, glutathione (B108866) reductase, and peroxidase, leading to oxidative stress. nih.gov Furthermore, zinc can disrupt crucial metabolic processes like folate biosynthesis, which is vital for bacterial survival. nih.gov In some cases, bacteria have developed "zinc sparing" mechanisms, where they express non-zinc-requiring proteins to replace essential zinc-dependent enzymes under conditions of zinc scarcity, highlighting the critical role of zinc in bacterial metabolism. nih.gov
Suppression of Biofilm Formation
Basic zinc gallate can effectively inhibit the formation of bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that adhere to surfaces. nih.gov Zinc has been shown to block biofilm formation by a variety of pathogenic bacteria, including Actinobacillus pleuropneumoniae, Salmonella Typhimurium, and Haemophilus parasuis, in a dose-dependent manner. nih.govresearchgate.net While it is effective at preventing biofilm formation, zinc does not typically disperse pre-existing biofilms. nih.gov The mechanism of biofilm inhibition involves interference with signaling pathways essential for biofilm development. researchgate.net Studies using zinc-based nanoparticles have demonstrated a significant reduction in biofilm biomass for bacteria such as S. aureus, K. oxytoca, and P. aeruginosa. nih.govresearchgate.net Microscopic analysis has confirmed that these nanoparticles reduce bacterial colonization and alter the architecture of biofilms. mdpi.com
Enhanced Pro-oxidative and Genotoxic Effects on Microorganisms
The antimicrobial activity of basic zinc gallate is also attributed to its ability to induce oxidative stress and subsequent damage to microbial genetic material. The generation of reactive oxygen species (ROS) is a key mechanism by which zinc compounds exert their antibacterial effects. frontiersin.orgnih.gov This increase in ROS can lead to significant damage to cellular components, including lipids, proteins, and DNA. nih.gov Studies on zinc oxide nanoparticles have shown that they induce concentration-dependent toxicity and membrane damage in bacteria, leading to significant DNA damage. nih.govnih.gov This genotoxic effect is linked to increased ROS generation, protein oxidation, and depletion of thiols. nih.govnih.gov Gene expression analysis has revealed that exposure to zinc oxide nanoparticles can lead to the downregulation of DNA repair and metabolic pathway-related genes, while simultaneously increasing the expression of DNA damage response genes. nih.gov
Chelation of Divalent Cations in Microbial Systems
The zinc ions from basic zinc gallate can interfere with the microbial uptake and utilization of other essential divalent cations, such as manganese (Mn(II)). plos.org In some bacteria, like Streptococcus pneumoniae, extracellular zinc competes with manganese for binding to specific transport proteins. plos.org This competition can lead to a state of manganese starvation within the bacteria, even in the presence of manganese in the environment. plos.org Manganese is crucial for bacterial growth and defense against oxidative stress. plos.org Therefore, by inhibiting manganese acquisition, zinc can slow bacterial growth and increase their susceptibility to killing by the host's immune system. plos.org This highlights a sophisticated mechanism where zinc toxicity is mediated by creating a deficiency of another essential metal.
Mechanisms of Anticancer Effects
The anticancer properties of zinc-containing compounds, including the potential effects of basic zinc gallate, are linked to a variety of cellular and molecular mechanisms. These include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. The gallic acid component also contributes significantly to these effects.
Research indicates that zinc plays a complex role in cancer, with its anti-cancer effects often associated with its antioxidant properties. nih.gov However, its influence extends to regulating transcription factors, cell differentiation and proliferation, DNA and RNA synthesis and repair, and enzyme activity. nih.gov Zinc can interfere with the process of mitosis, specifically anaphase-A chromosome motion, by shielding negative charges necessary for force generation, thereby aborting cell division. researchgate.net Furthermore, zinc complexes have been shown to induce mitochondrial apoptosis, block the cell cycle, and cause DNA damage in cancer cells. mdpi.com
The gallic acid moiety is also a potent anticancer agent. Epigallocatechin gallate (EGCG), a related compound, has been extensively studied and is known to inhibit tumor survival and growth by suppressing the activation of key receptors like the epidermal growth factor receptor (EGFR). mdpi.com This suppression, in turn, affects downstream signaling pathways that are crucial for cancer cell proliferation. mdpi.com EGCG can also exhibit pro-oxidative effects in cancer cells, contributing to their demise. mdpi.com
The combination of zinc and a gallate-like structure in basic zinc gallate suggests a synergistic potential for anticancer activity, leveraging the cytotoxic and signaling-disruptive properties of both components.
| Research Finding | Organism/Cell Line | Key Outcome | Reference |
| Alteration of Microbial Membrane Integrity | E. coli, S. aureus, P. aeruginosa | Zinc oxide nanoparticles caused membrane rupture and leakage of intracellular contents. | nih.govresearchgate.netfrontiersin.orgresearchgate.net |
| Inhibition of Bacterial Metabolic Pathways | General Bacteria | Zinc inhibits key metabolic enzymes and can disrupt folate biosynthesis. | nih.govnih.gov |
| Suppression of Biofilm Formation | A. pleuropneumoniae, S. Typhimurium, H. parasuis, S. aureus, K. oxytoca, P. aeruginosa | Zinc and zinc-based nanoparticles significantly reduced biofilm formation. | nih.govresearchgate.netnih.govresearchgate.netmdpi.com |
| Enhanced Pro-oxidative and Genotoxic Effects | Deinococcus radiodurans | Zinc oxide nanoparticles induced ROS generation, leading to DNA damage. | nih.govnih.gov |
| Chelation of Divalent Cations | Streptococcus pneumoniae | Zinc competes with manganese for uptake, leading to manganese starvation. | plos.org |
| Anticancer Effects | Various Cancer Cell Lines | Zinc complexes induce apoptosis, block the cell cycle, and cause DNA damage. EGCG (related to gallic acid) inhibits key cancer signaling pathways. | nih.govresearchgate.netmdpi.commdpi.com |
Modulation of Apoptotic Signaling Pathways in Cancer Cells
Gallic acid has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cells through multiple signaling pathways. In human ovarian cancer cell lines OVCAR-3 and A2780/CP70, gallic acid treatment led to a significant increase in apoptosis. ontosight.ai This was accompanied by the activation of a p53-dependent intrinsic signaling pathway, which involves the upregulation of pro-apoptotic proteins like Bax and Bad, and the activation of caspase-3. ontosight.ai The induction of apoptosis by gallic acid is a common finding across different cancer types, including leukemia, where it has been observed to cause DNA fragmentation.
Furthermore, in lung cancer cells, gallic acid has been found to trigger apoptosis by activating the c-Jun NH2-terminal kinase (JNK) pathway, which in turn leads to p53 activation. Studies have also indicated that gallic acid can induce apoptosis through both caspase-dependent and -independent mechanisms in human melanoma cells. The collective evidence points to gallic acid's ability to selectively trigger apoptosis in cancerous cells while showing no such cytotoxicity in non-cancerous cells.
Table 1: Effect of Gallic Acid on Apoptotic Markers in Ovarian Cancer Cells
| Cell Line | Treatment | Total Apoptotic Rate (%) | Key Protein Modulation |
| OVCAR-3 | Control | 5.34 | - |
| OVCAR-3 | 20 µM Gallic Acid | 21.42 | Up-regulation of Bax, Bad, cleaved caspase-3, and p53 |
| A2780/CP70 | Control | 8.01 | - |
| A2780/CP70 | 20 µM Gallic Acid | 17.69 | Up-regulation of Bax, Bad, cleaved caspase-3, and p53 |
Data derived from a study on human ovarian cancer cells. ontosight.ai
Generation of Reactive Oxygen Species (ROS) in Neoplastic Cells
A key mechanism underlying the anticancer activity of gallic acid is its ability to induce oxidative stress in cancer cells through the generation of reactive oxygen species (ROS). In human small cell lung cancer H446 cells, gallic acid was shown to induce apoptosis by increasing ROS levels, which in turn disrupted the mitochondrial membrane potential. This ROS-dependent apoptotic mechanism appears to be effective in killing malignant cells.
Interestingly, while gallic acid can act as an antioxidant, in the context of cancer cells, it often exhibits pro-oxidant activity. This dual behavior is crucial to its therapeutic potential. The generation of ROS by gallic acid has been linked to the activation of various downstream signaling pathways that lead to cell death. For instance, in lung fibroblasts, antioxidants were able to diminish the gallic acid-induced hydrogen peroxide production, JNK and p53 activation, and subsequent cell death.
Targeting Cell Cycle Progression in Cancer Pathologies
Gallic acid has been demonstrated to interfere with the cell cycle of cancer cells, thereby inhibiting their proliferation. In human ovarian cancer cells, gallic acid was found to arrest the cell cycle at the S or G2 phase. ontosight.ai This cell cycle arrest is mediated by the p53-p21-Cdc2-cyclin B pathway. ontosight.ai Similarly, in A549 lung cancer cells, gallic acid induced cell cycle arrest by downregulating the expression of Cyclin D1 and E1, and upregulating p21 and p27.
The ability of gallic acid to halt cell cycle progression is a significant aspect of its anti-proliferative effects. By preventing cancer cells from proceeding through the phases of cell division, gallic acid effectively curbs tumor growth.
Table 2: Effect of Gallic Acid on Cell Cycle Regulatory Proteins in A549 Lung Cancer Cells
| Protein | Effect of Gallic Acid Treatment |
| Cyclin D1 | Down-regulation |
| Cyclin E1 | Down-regulation |
| p21 | Up-regulation |
| p27 | Up-regulation |
Data derived from a study on A549 lung cancer cells.
Inhibition of Oncogene Expression and Matrix Metalloproteinases (MMPs)
Gallic acid has been shown to downregulate the expression of oncogenes and matrix metalloproteinases (MMPs), which are crucial for tumor invasion and metastasis. In human leukemia K562 cells, gallic acid treatment led to decreased protein expression and mRNA levels of MMP-2 and MMP-9. This effect was linked to the suppression of specific signaling pathways, including the JNK1-mediated c-Jun/ATF-2 and Akt/ERK-mediated c-Jun/c-Fos pathways.
Furthermore, in human nasopharyngeal carcinoma cells, gallic acid was found to inhibit matrix invasion by down-regulating the expression of MMP-1. It also reduced the expression of the transcription factors AP-1 and ETS-1, which are involved in MMP-1 promotion. The inhibition of MMPs by gallic acid highlights its potential to prevent the spread of cancer.
Enzymatic Inhibition (e.g., Shikimate Kinase, Tyrosinase) in Pathological Models
Gallic acid has been identified as an inhibitor of several enzymes implicated in various diseases. It has shown potential as an inhibitor of shikimate kinase, an enzyme in the shikimate pathway that is a target for the development of antimicrobial agents against pathogens like Acinetobacter baumannii. Computational and experimental studies have demonstrated that gallic acid can effectively bind to and inhibit shikimate kinase.
In the context of skin pigmentation, gallic acid has been studied as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin (B1238610) synthesis. While some studies have found gallic acid to be a poor inhibitor of mushroom tyrosinase, other research suggests that it and its derivatives can inhibit the enzyme. For instance, gallic acid-benzylidenehydrazine hybrids have been synthesized and shown to potently inhibit tyrosinase.
Mechanisms of Antioxidant Activity
Beyond its pro-oxidant effects in cancer cells, gallic acid is also a well-recognized antioxidant. This dual functionality is a hallmark of many phenolic compounds.
Direct Free Radical Scavenging Capabilities
Gallic acid exhibits potent free radical scavenging activity, which is attributed to its chemical structure, particularly its three hydroxyl groups. It can effectively scavenge a wide variety of reactive oxygen, nitrogen, and sulfur species. Theoretical studies using density functional theory (DFT) have confirmed its ability to scavenge numerous reactive species through a formal hydrogen atom transfer mechanism.
Gallic acid has been shown to be a more potent antioxidant than the reference compound Trolox. It is capable of scavenging hydroxyl radicals at diffusion-limited rates and can rapidly deactivate a wide range of reactive species via electron transfer at physiological pH. This direct scavenging of free radicals is a key mechanism by which gallic acid can protect against oxidative stress-related damage.
Metal Ion Chelating Activity for Redox Modulation
One of the key mechanisms by which gallic acid, zinc salt, basic is thought to modulate the cellular redox environment is through its interaction with metal ions. While the zinc ion itself is redox-inert, it plays a significant role in antioxidant defense. mdpi.com Zinc can compete with and displace redox-active transition metals, such as iron and copper, from binding sites on cell membranes and macromolecules. nih.gov This displacement is critical because membrane-associated iron and copper can catalyze the formation of highly damaging radicals from peroxides, initiating lipid peroxidation and other oxidative damage. nih.gov
The gallic acid component of the salt is a known chelating agent and a potent antioxidant. researchgate.net Its polyphenolic structure allows it to bind metal ions, potentially sequestering them and preventing their participation in redox cycling reactions that generate reactive oxygen species (ROS). The combined action of zinc competing for binding sites and gallic acid's chelating ability provides a dual mechanism for modulating redox activity and mitigating metal-induced oxidative stress. nih.govmdpi.com
Regulation of Cellular Redox Status (e.g., GSH/GSSG Ratio)
The cellular redox state is tightly regulated, with the ratio of reduced glutathione (GSH) to its oxidized form (GSSG) serving as a primary indicator of this balance. tulane.educreative-proteomics.com A high GSH/GSSG ratio is indicative of a healthy, reduced state, whereas a decrease in this ratio signals a shift towards oxidative stress. nih.gov In a healthy resting cell, the GSH:GSSG ratio can exceed 100:1, but under conditions of oxidative stress, this can drop significantly. nih.gov
Both components of this compound contribute to the regulation of this crucial ratio. Zinc is fundamentally involved in glutathione metabolism. nih.gov It can modulate the synthesis of GSH by influencing the activity of glutamate-cysteine ligase (GCL), a key enzyme in its production. nih.gov Zinc deficiency has been shown to impair GSH synthesis. nih.gov
Concurrently, gallic acid has been demonstrated to bolster the antioxidant system by increasing the activity of glutathione-dependent enzymes such as glutathione reductase and glutathione peroxidase. mdpi.com Glutathione reductase is the enzyme responsible for regenerating GSH from GSSG, using NADPH as an electron donor. units.it By enhancing the activity of these enzymes, gallic acid helps maintain a high GSH/GSSG ratio, thereby preserving the cell's antioxidant capacity. mdpi.com
Protection Against Oxidative Damage to Macromolecules
Reactive oxygen species can inflict significant damage on essential biological macromolecules, including lipids, proteins, and nucleic acids, leading to cellular dysfunction. researchgate.netnih.gov this compound, leverages the protective qualities of both its constituents to counteract this damage.
Gallic acid is recognized for its ability to protect these macromolecules from oxidative insults. researchgate.net Research has shown that gallic acid can prevent oxidative damage to DNA. nih.gov One study found that intervention with gallic acid resulted in a significant reduction of oxidized purines (by 31%) and pyrimidines (by 2%) in lymphocytes. nih.gov The same study also noted a 24% reduction in plasma concentrations of oxidized low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis. nih.gov
Zinc also contributes to this protective effect. It is considered an anti-oxidative stress agent, in part, through its ability to inhibit the oxidation of macromolecules such as DNA, RNA, and proteins. mdpi.com Zinc ions can protect sulfhydryl groups in proteins from oxidation and are a structural component of many proteins involved in DNA repair. mdpi.com
| Biomarker | Observed Effect | Percentage Reduction | Reference |
|---|---|---|---|
| Oxidized DNA Purines | Significant Reduction | 31% | nih.gov |
| Oxidized DNA Pyrimidines | Significant Reduction | 2% | nih.gov |
| Oxidized LDL | Reduction | 24% | nih.gov |
Enzyme and Protein Interaction Studies
The biological effects of this compound are further defined by its interactions with specific enzymes and proteins that are central to cellular health and disease.
Modulation of Superoxide (B77818) Dismutase (SOD1) Activity and Aggregation
Copper-zinc superoxide dismutase (SOD1) is a critical antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. The zinc ion is not involved in the catalytic activity but plays an indispensable structural role. nih.govnih.govelifesciences.org It stabilizes the enzyme, and its absence has been shown to significantly impact the conformation of SOD1, leading to membrane attachment and facilitating protein aggregation—a pathological hallmark of amyotrophic lateral sclerosis (ALS). nih.govnih.govelifesciences.org Studies using mutational variants of SOD1 have established that the zinc cofactor is essential for stabilizing the protein against aggregation. nih.gov
The gallic acid moiety may also influence SOD activity. Studies have reported that gallic acid can increase the activity of antioxidant enzymes, including superoxide dismutase. mdpi.com Therefore, the zinc salt of gallic acid could theoretically modulate SOD1 function by providing the essential zinc ion required for structural integrity and stability, while the gallic acid component may enhance its enzymatic activity.
Inhibition of Acetylcholinesterase Enzyme
Acetylcholinesterase (AChE) is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing cognitive symptoms in Alzheimer's disease. nih.gov Gallic acid and its derivatives have been identified as potent inhibitors of AChE. nih.govresearchgate.net
Research has shown that gallic acid-grafted chitosans exhibit significant, dose-dependent AChE inhibition. researchgate.net Kinetic studies of one such derivative demonstrated a non-competitive mode of inhibition, suggesting that it binds to a site on the enzyme distinct from the active site for acetylcholine. researchgate.net
| Compound | IC₅₀ Value (µg/mL) | Inhibition Kinetic | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Gallic acid-grafted-chitosans | 138.5 ± 0.25 to 397.6 ± 5.2 | Non-competitive | 64.85 µg/mL | researchgate.net |
Interactions with Biomolecules
Beyond specific enzyme targets, the components of this compound interact with a wide array of other biomolecules, particularly proteins. These non-covalent interactions can alter protein structure and function.
Molecular docking studies have elucidated the nature of these interactions for gallic acid. In one study exploring the binding of gallic acid to soybean 7S globulin, the interaction was primarily driven by electrostatic forces. mdpi.com Another computational analysis identified specific amino acid residues with which gallic acid interacts in various proteins, such as leptin, renin, and MASP2, forming hydrogen bonds and other non-covalent linkages. researchgate.net For example, gallic acid was found to interact with residues including ASP262, CYS295, and GLY302 in the MASP2 protein. researchgate.net
Zinc's interactions with biomolecules are extensive, as it is a required cofactor for hundreds of enzymes and transcription factors. Zinc ions typically form coordinate bonds with nitrogen, oxygen, and sulfur atoms, with a particular affinity for cysteine and histidine residues in proteins. nih.gov The formation of zinc-thiolate clusters with cysteine is a key feature of its role in redox signaling, where oxidants can trigger the release of zinc, initiating a cellular response. mdpi.com
Electrostatic Interactions with Deoxyribonucleic Acid (DNA)
Electrostatic interactions are fundamental forces in biological systems, playing a significant role in the structure and function of DNA. researchgate.net These interactions govern the binding of various molecules, including proteins and small-molecule ligands, to the negatively charged phosphate (B84403) backbone of the DNA double helix. researchgate.net While direct research on the electrostatic interactions between the specific compound "this compound" and DNA is not extensively detailed in the available literature, the behavior of its constituent components, zinc and gallic acid, provides a basis for potential interactions.
Zinc is an essential trace element critical for maintaining DNA integrity. nih.govnih.gov It is a key structural component of numerous transcription factors and enzymes involved in DNA replication and repair. nih.gov A well-known example is the "zinc-finger" motif, a protein structure where a zinc ion is coordinated by cysteine or histidine residues, creating a stable domain that can bind to specific DNA sequences. nih.govnih.gov The removal of zinc from these proteins abolishes their ability to bind to DNA, demonstrating the ion's essential role in this interaction. nih.govnih.gov Zinc deficiency has been shown to impair DNA damage response mechanisms and can lead to DNA strand breaks. nih.govnih.gov It is suggested that a lack of zinc can harm cellular proliferation by inhibiting DNA synthesis and various enzymes required for mitosis. nih.gov
The positive electrostatic potential of zinc-containing domains within proteins is essential for their contact with the negatively charged DNA/RNA molecules. nih.gov This fundamental electrostatic attraction is a driving force for the initial, non-specific binding that precedes sequence-specific recognition. Given that basic zinc gallate contains zinc, it is plausible that the zinc component could engage in electrostatic interactions with the phosphate groups of DNA. However, the exact nature and strength of this interaction for the full compound remain a subject for further specific investigation.
Chelating Tendency towards Specific Heavy Metals (e.g., Arsenic, Cadmium, Lead, Mercury)
Chelation therapy is a primary treatment strategy for poisoning by toxic heavy metals such as arsenic, cadmium, lead, and mercury. nih.govnih.gov This process involves the use of a chelating agent that forms multiple coordination bonds with a metal ion, creating a stable, less toxic complex that can be excreted from the body. nih.govnih.govstanford.edu The components of basic zinc gallate—gallic acid and zinc—have both been studied for their roles in interacting with and mitigating the toxicity of heavy metals.
Gallic acid, a naturally occurring phenolic acid, has demonstrated potential as a chelating agent for various heavy metals. recentscientific.comresearchgate.net Studies have shown that gallic acid can form stable complexes with arsenic (As), cadmium (Cd), lead (Pb), and mercury (Hg). recentscientific.com This chelating ability is attributed to the formation of bonds between the metal ion and the functional groups on the gallic acid molecule. recentscientific.com Research indicates that gallic acid can remove these toxic metals through the chelation process. researchgate.net
| Heavy Metal | Metal-to-Ligand (Gallic Acid) Ratio |
|---|---|
| Arsenic (As) | 1:2 |
| Cadmium (Cd) | 1:2 |
| Mercury (Hg) | 1:2 |
| Lead (Pb) | 1:2 |
The zinc component of the salt also plays a significant role in mitigating heavy metal toxicity. Zinc is known to compete with toxic metals like cadmium and lead for binding sites on proteins and enzymes. researchgate.net It can also induce the synthesis of metallothioneins, which are low-molecular-weight proteins with a high affinity for heavy metals like cadmium, sequestering them and reducing their toxicity. researchgate.netnih.gov Supplementation with zinc has been shown to offer protective effects against the toxicity of arsenic, cadmium, lead, and mercury. nih.govnih.govmtu.edunih.gov For instance, zinc can reduce the tissue burden of arsenic and lead and ameliorate cadmium-induced tissue damage. nih.govresearchgate.netmedscape.com
nih.govnih.govnih.govmtu.edu| Heavy Metal | Observed Protective Effect of Zinc | Reference |
|---|---|---|
| Arsenic (As) | Reduces tissue accumulation and restores antioxidant activity. | |
| Cadmium (Cd) | Prevents some toxic effects and can reduce accumulation at certain concentrations. | |
| Lead (Pb) | Enhances urinary elimination and reverses inhibition of key enzymes. | |
| Mercury (Hg) | Pre-treatment can prevent some biochemical alterations caused by mercury. |
Given the established chelating properties of gallic acid and the antagonistic and protective effects of zinc against heavy metal toxicity, the compound "this compound" is expected to exhibit a significant tendency to chelate heavy metals like arsenic, cadmium, lead, and mercury. The presence of both components suggests a potential dual mechanism of action: the gallic acid moiety directly binding the heavy metal ions, and the zinc ion contributing to protective cellular mechanisms.
Computational and Theoretical Investigations of Gallic Acid, Zinc Salt, Basic Systems
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and conformational flexibility of zinc-gallic acid complexes. These techniques simulate the movement of atoms and molecules over time, providing a detailed picture of ligand-metal interactions.
While specific MD simulations for "Gallic acid, zinc salt, basic" are not extensively documented, studies on related systems, such as zinc complexes with gallic acid derivatives (e.g., propyl gallate, epigallocatechin-3-gallate) and other aqueous zinc solutions, offer valuable insights. nih.govnih.govnd.edu These simulations are crucial for understanding the dynamic behavior of the coordination sphere around the zinc ion. nd.edunih.govresearchgate.net
Theoretical studies predict that in complexes involving gallic acid derivatives, the zinc ion (Zn²⁺) preferentially coordinates with the hydroxyl groups of the catechol moiety. nih.govnih.gov The geometry of these complexes can vary, with zinc adopting either tetrahedral or octahedral coordination depending on the surrounding ligands and solvent accessibility. nih.gov
| Parameter | Description | Finding | Source |
| Coordination Geometry | The spatial arrangement of atoms attached to the central zinc ion. | Zinc can adopt tetrahedral or octahedral geometry depending on the ligands and solvent environment. | nih.gov |
| Primary Binding Site | The preferred location on the gallate ligand for zinc coordination. | The catechol group (adjacent hydroxyls) is the primary site for zinc binding. | nih.govresearchgate.net |
| Stoichiometry | The ratio of metal ions to ligands in the complex. | In related propyl gallate complexes, stoichiometries can vary. Fluorescence quenching has revealed 2:3 ratios for Zn²⁺ with procyanidins. | nih.govresearchgate.net |
MD simulations provide a dynamic view of the interactions between the gallate ligand and the zinc metal center. These simulations model a range of forces, including covalent bonds, electrostatic interactions, and van der Waals forces, to accurately represent the system's behavior. nih.gov
In simulations of zinc-containing biomolecules, specialized techniques like the cationic dummy atom approach have been developed to correctly model the four-ligand coordination of zinc, overcoming challenges found in conventional MD simulations. nih.gov Studies on aqueous zinc chloride solutions show that the nature of zinc complexes is highly dependent on concentration, with various chloro-aqua zinc species forming. researchgate.net This highlights the importance of the local environment in determining the specific ligand-metal interactions.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of basic zinc gallate systems. These methods, based on the principles of quantum mechanics, can calculate electronic structure, predict reaction mechanisms, and determine key physicochemical parameters.
A study combining spectroscopic methods with quantum chemical calculations has been effectively used to characterize the complexation of metal ions, including Zn²⁺, with propyl gallate, a derivative of gallic acid. nih.gov
Electronic structure analysis focuses on the arrangement of electrons in molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability.
| Compound | Method | Parameter | Value | Source |
| Zinc Gallate (ZnGa₂O₄) | Density Functional Theory | Band Gap (Theoretical) | 4.58 eV | researchgate.netmst.edu |
| Zinc Gallate (ZnGa₂O₄) | Density Functional Theory | Electron Effective Mass | 0.27 mₑ | researchgate.netmst.edu |
| Zinc Gallate (ZnGa₂O₄) | Density Functional Theory | Hole Effective Mass | 16.10 mₑ | researchgate.netmst.edu |
| Zinc Gallate (ZnGa₂O₄) | Brus Equation | Band Gap (Theoretical) | 4.6 eV | mst.edu |
| Zinc Gallate (ZnGa₂O₄) | Diffuse Reflectance | Band Gap (Experimental) | 4.74 eV | researchgate.net |
Quantum chemical calculations are highly effective in studying deprotonation mechanisms and predicting the pKa values (ionization constants) of molecules. For gallic acid and its derivatives, understanding which hydroxyl group deprotonates at a given pH is essential for predicting its coordination behavior with metal ions like zinc.
A theoretical and experimental study on propyl gallate investigated the deprotonation mechanism of its phenolic hydroxyl groups. nih.gov The results indicated that at higher pH values, oxidation can lead to the formation of a quinoid structure. nih.govresearchgate.net The calculations help to elucidate the complex equilibria involved in the formation of the basic zinc salt, where deprotonation of the gallic acid is a prerequisite for forming the salt.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery and to understand biological processes at a molecular level.
While direct molecular docking studies of "this compound" with specific biological targets are not prominently featured in the literature, the methodology has been applied to a wide range of other zinc complexes. nih.govnih.gov For instance, docking studies have been performed on zinc complexes with chloroquine (B1663885) and hydroxychloroquine (B89500) to assess their potential as inhibitors for the main protease of COVID-19. nih.gov In such studies, the zinc complex is treated as the ligand, and its binding energy and interactions with the active site of the protein are calculated. nih.gov
These studies demonstrate a robust methodology that could be hypothetically applied to basic zinc gallate. Such a study would involve preparing the 3D structure of the zinc-gallic acid complex and docking it into the binding site of a target protein to predict binding affinity and key interactions, such as hydrogen bonds and coordination with active site residues.
Prediction of Binding Affinity with Biological Targets (e.g., Enzymes)
Computational and theoretical methods, particularly molecular docking, are powerful tools for predicting the binding affinity between a ligand, such as a basic zinc gallate complex, and a biological target. nih.govnih.gov These in silico techniques simulate the interaction at a molecular level, providing insights into the binding energy, orientation, and specific interactions that stabilize the ligand-target complex. This approach is instrumental in identifying potential therapeutic candidates and understanding their mechanism of action before extensive laboratory synthesis and testing. nih.gov
Research has demonstrated the use of molecular docking to evaluate how zinc complexes of gallic acid interact with key biological targets, including enzymes and signaling proteins. nih.gov These studies help elucidate why the complexation of gallic acid with zinc can enhance its biological activities. nih.gov The zinc ion can play a crucial role in the binding process, often coordinating with active site residues of enzymes, such as histidine, cysteine, and glutamate, which are common zinc-binding ligands. nih.gov
Detailed Research Findings:
A notable study involved the synthesis and computational analysis of a Zn(II)-gallic acid complex to evaluate its potential for improved antidiabetic and antioxidative properties. nih.gov The research found that the complexation significantly enhanced the inhibitory properties against the α-glucosidase enzyme compared to gallic acid alone. nih.gov The half-maximal inhibitory concentration (IC50) value, a measure of inhibitory potency, was substantially lower for the zinc-gallic acid complex. nih.gov
The following table summarizes the comparative inhibitory activity against α-glucosidase.
| Compound | Target Enzyme | IC50 (µM) | Fold Increase in Activity |
| Gallic Acid | α-Glucosidase | 58.5 | - |
| Zn(II)-Gallic Acid Complex | α-Glucosidase | 21.5 | 2.7 |
| Data sourced from a 2020 study on a novel Zn(II)-gallic acid complex. nih.gov |
Furthermore, molecular docking analyses were performed to predict the interaction strength of the Zn(II)-gallic acid complex with key proteins involved in insulin (B600854) signaling pathways. nih.gov The results indicated that the complex exhibited a stronger interaction with these proteins compared to its gallic acid precursor, suggesting a more potent biological effect. nih.gov
The table below details the qualitative findings from the molecular docking analysis.
| Ligand | Biological Target | Docking Analysis Outcome |
| Zn(II)-Gallic Acid Complex | Glucose Transporter Type 4 (GLUT-4) | Stronger interaction than its precursor. nih.gov |
| Zn(II)-Gallic Acid Complex | Protein Kinase B (PKB) | Stronger interaction than its precursor. nih.gov |
| These computational predictions suggest that the complexation of Zn(II) with gallic acid results in a compound with potentially improved glycaemic control properties. nih.gov |
These theoretical investigations are crucial as they guide further experimental work by predicting which biological pathways are most likely to be affected by basic zinc gallate and by providing a molecular basis for its observed biological activities. nih.govnih.gov
Future Research Trajectories and Emerging Perspectives
Exploration of Novel Synthesis Routes and Scalability for Gallic Acid, Zinc Salt, Basic
The method used to create a material fundamentally determines its properties and potential uses. For basic zinc gallate, traditional synthesis techniques like solid-state reactions often require high temperatures and long processing times, which can be energy-intensive and may result in materials with limited suitability for advanced applications like in vivo imaging nih.govresearchgate.netacs.org. Consequently, a significant research thrust is the development of novel, more efficient, and scalable synthesis pathways.
Current research is exploring several innovative methods:
Aqueous Co-precipitation: This method offers a fast and simple alternative to solid-state reactions, allowing for the synthesis of crystalline zinc gallate powders at room temperature by adjusting the pH of the reaction medium mdpi.com.
Hydrothermal Synthesis: This technique provides excellent control over particle size and uniformity, which is crucial for applications requiring nanoparticles, such as in biomedical imaging and catalysis nih.govresearchgate.netacs.org.
Mechanochemistry: This solvent-free or low-solvent approach uses mechanical energy to induce chemical reactions, offering a green and potentially scalable route for producing materials mdpi.com. The challenge lies in transitioning from small-scale batch processes in planetary mills to continuous, large-scale production using equipment like extruders mdpi.com.
Template-Assisted Synthesis: A recent innovative approach involves using hollow microporous organic polymers (H-MOPs) as platforms to support zinc gallate acs.org. This method prevents the aggregation of zinc gallate nanoplates, enhancing their catalytic activity by maximizing the accessible surface area of zinc species acs.org.
A major hurdle for industrial adoption is scalability. While lab-scale methods can produce high-quality materials, translating these to cost-effective, large-volume production is a significant challenge. Future research will focus on optimizing reaction parameters for continuous flow reactors and exploring scalable techniques like mechanochemical extrusion to bridge the gap between laboratory discovery and industrial application mdpi.comacs.org.
Table 1: Comparison of Synthesis Methods for Zinc Gallate-Related Materials
| Synthesis Method | Key Advantages | Common Challenges | Reported Particle/Grain Size |
|---|---|---|---|
| Solid-State Reaction | Well-established, suitable for bulk powder synthesis | High temperatures (~1200 °C), long reaction times, large particles researchgate.netmdpi.com | 24-29 nm researchgate.net |
| Aqueous Co-precipitation | Fast, simple, mild reaction conditions (room temp.) mdpi.com | Control over particle morphology can be difficult | ~10 nm (Direct Precipitation Method) researchgate.net |
| Hydrothermal Method | Excellent control over particle size and morphology, high crystallinity nih.govresearchgate.net | Requires specialized pressure vessels | <10 nm (Ultrasmall NPs) nih.govacs.org |
| Template-Assisted (H-MOP) | Prevents aggregation, enhances catalytic surface area acs.org | Multi-step process, template removal required acs.org | Thin 2D plates on a support structure acs.org |
Advanced In-Situ Characterization Techniques for Complex Formation and Reactivity
To truly engineer new materials, a deep understanding of how they form and behave during reactions is essential. Advanced in-situ and operando characterization techniques, which allow scientists to observe materials in real-time under actual reaction conditions, are becoming indispensable. These methods provide unprecedented insights into the dynamic processes of nanoparticle formation, crystal growth, and catalytic mechanisms.
Future research will increasingly rely on sophisticated techniques such as:
Synchrotron-based X-ray Scattering: Techniques like in-situ Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can track the formation kinetics of nanocrystals from their precursors with high temporal and spatial resolution ustc.edu.cn. This allows researchers to understand how different chemical precursors and reaction conditions influence the final product's size, shape, and crystal structure ustc.edu.cn.
In-situ X-ray Computed Tomography (CT): This powerful imaging tool can be used to visualize morphological changes within a material during processes like charging and discharging in a battery researchgate.net. For zinc-based materials, it can reveal information about structural stability and degradation mechanisms researchgate.net.
Spectroscopic Ellipsometry and In-situ FTIR: These techniques can monitor the growth of thin films and changes in chemical bonding at surfaces during reactions, providing crucial data for developing functional coatings and catalysts.
By applying these advanced characterization tools, researchers can move beyond a "black box" approach to synthesis and catalysis. The detailed, real-time data generated will enable the rational design of synthesis protocols to achieve specific material properties and to understand the precise mechanisms behind the reactivity of gallic acid-zinc complexes.
Deepening Understanding of Structure-Function Relationships in Diverse Environments
The functionality of basic zinc gallate is intrinsically linked to its atomic structure and how that structure interacts with its surroundings. The compound typically crystallizes in a spinel structure, where zinc (Zn²⁺) and gallium (Ga³⁺) ions occupy specific tetrahedral and octahedral sites within an oxygen lattice researchgate.net. The precise arrangement and any defects within this structure dictate its electronic, optical, and catalytic properties mdpi.comresearchgate.net.
A key area of future research is to unravel the complex structure-function relationships, particularly in different chemical environments. For instance, the pH of the surrounding medium has been shown to significantly influence the material's properties. In acidic environments, Cr-doped zinc gallate nanoparticles exhibit enhanced radioluminescence, a property that could be harnessed for pH-sensitive bioimaging to detect diseased tissues like tumors, which are often acidic nih.govacs.org.
Future investigations will focus on:
Dopant and Defect Engineering: Systematically introducing different metal ions (dopants) or creating controlled defects in the crystal lattice to tune properties like bandgap and luminescence for specific applications nih.govmdpi.com.
Coordination Chemistry: Studying how the coordination geometry of the zinc ion—the number and arrangement of atoms bonded to it—changes in the presence of different molecules (ligands) nih.gov. This is critical for understanding its catalytic activity and its interactions in biological systems nih.gov.
Surface Chemistry: Characterizing the surface of the material at an atomic level to understand how it interacts with reactants in catalytic processes or with biological molecules in biomedical applications.
By combining experimental studies with computational modeling, such as Density Functional Theory (DFT) calculations, researchers can build predictive models that link atomic-scale structural features to macro-scale material performance nih.govacs.org.
Development of Multifunctional Gallic Acid-Zinc Based Materials for Emerging Technologies
The unique properties of zinc gallate make it a versatile platform for creating advanced, multifunctional materials. Researchers are actively exploring how to integrate basic zinc gallate into composite structures or modify its properties to serve multiple purposes in a single material, a key trend in modern materials science researchgate.netbyu.eduresearchgate.net.
Emerging areas for development include:
Advanced Catalysts: Zinc gallate has shown promise as a heterogeneous Lewis acid catalyst for chemical reactions like the conversion of carbon dioxide acs.org. By engineering its structure, for example by coating it onto high-surface-area supports, its catalytic efficiency can be significantly enhanced acs.org.
Biomedical Nanoplatforms: The combination of the biological activity of polyphenols like gallic acid and the properties of zinc complexes opens doors for biomedical applications. For example, networks of zinc and epigallocatechin gallate (a related polyphenol) have been used to coat nanoparticles to inhibit the aggregation of proteins associated with Alzheimer's disease nih.gov. Doped zinc gallate nanoparticles are also being explored as pH-sensitive probes for cancer imaging and therapy nih.govacs.org.
Optoelectronic and Sensor Devices: As a wide-bandgap semiconductor, zinc gallate is a promising material for applications in deep-ultraviolet photodetectors, transparent conductive films, and gas sensors mdpi.comresearchgate.net. Future work will focus on creating thin films and nanostructures with tailored electronic properties for next-generation devices.
Functional Coatings: Zinc-based materials are widely used for corrosion protection glochem.com. Developing new formulations based on gallic acid and zinc could lead to more effective and environmentally friendly anti-corrosion coatings.
The overarching goal is to move from single-function materials to integrated, multifunctional systems that can perform complex tasks, such as simultaneously targeting, imaging, and treating a disease, or catalyzing a reaction while resisting deactivation.
Table 2: Potential Applications of Emerging Gallic Acid-Zinc Based Materials
| Technology Area | Specific Application | Key Material Property | Reference |
|---|---|---|---|
| Catalysis | CO₂ Conversion | Lewis Acidity, High Surface Area | acs.org |
| Biomedicine | pH-Sensitive Tumor Imaging | pH-Dependent Radioluminescence | nih.govacs.org |
| Biomedicine | Inhibition of Amyloid Aggregation | Metal-Phenolic Network Formation | nih.gov |
| Electronics | Deep-Ultraviolet Photodetectors | Wide Bandgap (~5 eV) | mdpi.com |
| Environmental | Photocatalytic Degradation of Pollutants | Semiconducting Properties | mdpi.com |
Integration with Artificial Intelligence and Machine Learning for Materials Discovery and Optimization
The design and discovery of new materials is traditionally a slow process, relying on trial-and-error experimentation. The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this field by accelerating the pace of discovery and enabling the design of materials with precisely tailored properties.
For complex systems like gallic acid-zinc materials, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing experimental and computational data to predict the properties of new, undiscovered materials. This can help researchers screen vast numbers of potential compositions and synthesis parameters to identify the most promising candidates for experimental validation.
Optimization of Synthesis: Statistical methods like Response Surface Methodology (RSM) and more advanced ML models can be used to optimize synthesis conditions (e.g., temperature, pH, precursor concentrations) to maximize yield or achieve a desired material property, minimizing the number of required experiments mdpi.com. A recent study successfully used a sequential machine learning approach to identify how specific combinations of amino acids protect cells from high zinc concentrations, demonstrating the power of ML in dissecting complex multifactorial systems nih.gov.
Analysis of Complex Data: AI can analyze large datasets from advanced characterization techniques (like in-situ scattering or spectroscopy) to identify subtle patterns and correlations that might be missed by human researchers, leading to new scientific insights.
Inverse Design: A truly transformative application is "inverse design," where researchers define a set of desired properties, and an AI model generates the chemical structure and synthesis route most likely to produce that material.
Q & A
Q. What are the optimal methods for synthesizing gallic acid, zinc salt, basic, and how can reaction conditions be standardized for reproducibility?
Methodological Answer:
- Synthesis Protocol : React gallic acid with zinc oxide (ZnO) or zinc hydroxide (Zn(OH)₂) in aqueous medium under controlled pH (7–9) to favor basic salt formation. Stoichiometric ratios (e.g., 3:1 molar ratio of gallic acid to ZnO) should be validated via titration .
- Purification : Use recrystallization (ethanol-water solvent system) or column chromatography to isolate the product. Monitor purity via HPLC or TLC .
- Standardization : Document temperature, agitation rate, and reaction time. For reproducibility, follow guidelines for experimental reporting (e.g., Beilstein Journal of Organic Chemistry’s protocols for compound preparation) .
Q. Which analytical techniques are most effective for characterizing the structural and compositional properties of this compound?
Methodological Answer:
Q. How do environmental factors (pH, temperature) influence the stability of this compound?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies across pH 3–10. Basic salts may hydrolyze in acidic conditions, releasing Zn²⁺ and gallic acid; monitor via pH-stat titration .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures. Store samples at 4°C in desiccators to prevent hygroscopic degradation .
- Light Sensitivity : Conduct UV exposure tests (e.g., 254 nm for 24 hrs) and quantify decomposition via HPLC .
Advanced Research Questions
Q. How can contradictions in reported antioxidant vs. pro-oxidant effects of gallic acid derivatives be resolved in the context of zinc salt formulations?
Methodological Answer:
- Experimental Design :
- Antioxidant Assays : Use DPPH/FRAP assays under varying pH (4–9) and concentrations (1–100 µM) to assess radical scavenging.
- Pro-Oxidant Evaluation : Measure ROS generation (e.g., H₂O₂, OH•) in cell-free systems (e.g., Fenton reaction models) and cellular models (e.g., HepG2 cells) .
- Metal Chelation Studies : Employ isothermal titration calorimetry (ITC) to quantify Zn²⁺ binding affinity and its impact on redox activity .
- Data Interpretation : Correlate results with zinc release kinetics (via ICP-MS) and ligand stability. Pro-oxidant effects may dominate at high Zn²⁺ concentrations due to Fenton-like reactions .
Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound in biological systems?
Methodological Answer:
- Comparative Studies : Synthesize analogs with varying metal ions (e.g., Fe³⁺, Cu²⁺) and compare bioactivity (e.g., antimicrobial efficacy against Staphylococcus aureus) .
- Molecular Modeling : Use DFT calculations to predict charge distribution and ligand-metal interaction energies. Validate with spectroscopic data (e.g., FTIR shifts) .
- In Vivo Pharmacokinetics : Administer the compound in rodent models and analyze tissue-specific zinc accumulation (via ICP-OES) and gallic acid bioavailability (via LC-MS) .
Q. How should researchers design experiments to address conflicting data on the compound’s stability in biological matrices?
Methodological Answer:
- Controlled Replication : Repeat stability studies under standardized conditions (e.g., 37°C, pH 7.4 for physiological mimicry) .
- Matrix-Specific Analysis : Spike the compound into serum/plasma and quantify degradation products (e.g., free gallic acid via Folin-Ciocalteu assay) .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., trace metal contaminants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
